2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide is a complex organic compound that features a benzothiazole ring, a fluorophenoxy group, and a carbamoylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where a fluorophenol reacts with an appropriate halide.
Attachment of the Carbamoylmethylsulfanyl Moiety: This step involves the reaction of a thiol with a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)-1-(4-{[(2-furylmethyl)sulfanyl]methyl}-1-piperidinyl)ethanone
- 3-(2-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Uniqueness
What sets 2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
CAS No. |
959558-51-1 |
---|---|
Molecular Formula |
C24H20FN3O3S2 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C24H20FN3O3S2/c1-15-5-4-6-16(11-15)27-23(30)14-32-24-28-19-10-9-17(12-21(19)33-24)26-22(29)13-31-20-8-3-2-7-18(20)25/h2-12H,13-14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
ZOOTUAGVUWOJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.